10-(p-Chlorophenoxy)phenoxarsine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

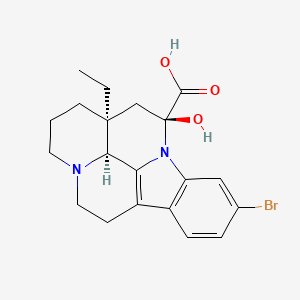

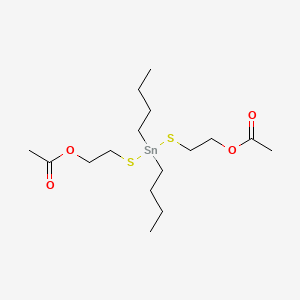

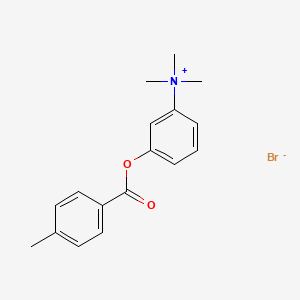

10-(p-Chlorophenoxy)phenoxarsine is an organoarsenic compound with the chemical formula C18H12AsClO2. It is known for its applications as a herbicide, insecticide, fungicide, and stabilizer additive for polyvinyl chloride . The compound is characterized by its white crystalline solid form, which is soluble in various organic solvents but has low solubility in water .

Vorbereitungsmethoden

10-(p-Chlorophenoxy)phenoxarsine can be synthesized by reacting 10,10’-oxybisphenoxarsine with p-chlorophenol in the presence of an inert water-immiscible liquid reaction medium, such as benzene . The reaction is typically carried out at temperatures ranging from 80°C to 250°C, with 90°C being the preferred temperature . The reaction proceeds under atmospheric pressure, and the use of an inert liquid carrier helps in better dispersion and contacting of the reactants .

For industrial production, a method involves stirring and heating 10-chlorophenoxarsine in a sodium hydroxide water solution and a solvent to generate 10,10’-oxybiphenoxarsine . This method ensures a high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

10-(p-Chlorophenoxy)phenoxarsine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different arsenic-containing products.

Reduction: Reduction reactions can convert it into simpler arsenic compounds.

Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include halogens, alkyl radicals, and various phenolic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

10-(p-Chlorophenoxy)phenoxarsine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer additive for polyvinyl chloride.

Medicine: Research is ongoing to explore its potential medicinal applications, particularly in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of 10-(p-Chlorophenoxy)phenoxarsine involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including those involved in oxidative stress and cellular respiration . Its fungicidal and insecticidal effects are attributed to its ability to interfere with the metabolic processes of fungi and insects .

Vergleich Mit ähnlichen Verbindungen

10-(p-Chlorophenoxy)phenoxarsine can be compared with other similar compounds, such as:

10-phenoxyphenoxarsine: Similar in structure but lacks the chlorine atom, making it less effective as a herbicide and insecticide.

10-(alkylphenoxy)phenoxarsines: These compounds have alkyl groups instead of the chlorine atom, which alters their chemical properties and applications.

10-(halophenoxy)phenoxarsines: These compounds contain different halogens (e.g., fluorine, bromine, iodine) and exhibit varying degrees of effectiveness as pesticides and stabilizers.

The uniqueness of this compound lies in its specific combination of phenoxy and chlorophenoxy groups, which confer its distinctive chemical and biological properties .

Eigenschaften

CAS-Nummer |

27796-63-0 |

|---|---|

Molekularformel |

C18H12AsClO2 |

Molekulargewicht |

370.7 g/mol |

IUPAC-Name |

10-(4-chlorophenoxy)phenoxarsinine |

InChI |

InChI=1S/C18H12AsClO2/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |

InChI-Schlüssel |

OWDFPWVWFHVSOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2OC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)